molecular formula C19H22F3N3O B1401750 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide CAS No. 1311278-74-6

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide

Cat. No. B1401750
M. Wt: 365.4 g/mol
InChI Key: KEMCHZDXWPKFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c1-5-25(6-2)18(26)14-9-7-13(8-10-14)16-11-15(19(20,21)22)12-17(23-16)24(3)4/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMCHZDXWPKFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide
Reactant of Route 3
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide
Reactant of Route 4
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4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide
Reactant of Route 5
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide
Reactant of Route 6
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide

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